Nanomolar Aminopeptidase N (APN) Inhibition with Selectivity Over HDAC1/HDAC2
2-Amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) exhibits an IC₅₀ of 70 nM for Aminopeptidase N (APN) from porcine kidney microsomes [1]. In the same curated dataset, this compound demonstrates an IC₅₀ > 100,000 nM (100 μM) for human histone deacetylases HDAC1 and HDAC2 in HeLa cell nuclear extract [2]. This represents a >1,400-fold selectivity window for APN over HDAC1/HDAC2 within the same experimental framework. A structurally distinct APN inhibitor in the same target class (BindingDB BDBM50570851/CHEMBL4853049) achieves an IC₅₀ of 8.60 nM, providing a benchmark for comparative potency assessment [3].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and target selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (APN); IC₅₀ > 100,000 nM (HDAC1/HDAC2) |
| Comparator Or Baseline | Comparator APN inhibitor (BDBM50570851): IC₅₀ = 8.60 nM; HDAC1/HDAC2 baseline: >100,000 nM |
| Quantified Difference | >1,400-fold selectivity for APN over HDAC1/HDAC2 |
| Conditions | Porcine kidney microsomes (APN), 5 min preincubation, 30 min substrate (L-leu-p-nitroanilide) incubation; Human HeLa cell nuclear extract (HDAC1/HDAC2), 5 min preincubation, 30 min substrate (Boc-Lys(acetyl)-AMC) incubation |
Why This Matters
For researchers developing APN-targeted probes or inhibitors, this selectivity profile reduces the probability of confounding HDAC-mediated off-target effects, enabling cleaner interpretation of APN-dependent biological outcomes.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918): Inhibition of APN in porcine kidney microsomes, IC50 = 70 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50144946 (CHEMBL3763918): Inhibition of HDAC1/HDAC2 in human HeLa cells nuclear extract, IC50 > 100,000 nM. Accessed 2026. View Source
- [3] BindingDB. BDBM50570851 (CHEMBL4853049): Inhibition of APN (unknown origin) using A-AMC as substrate, IC50 = 8.60 nM. Accessed 2026. View Source
